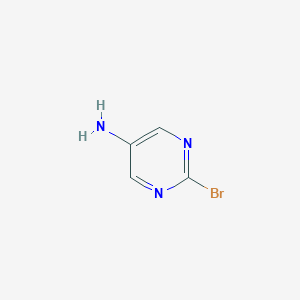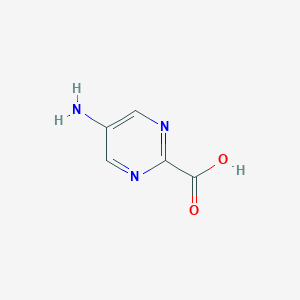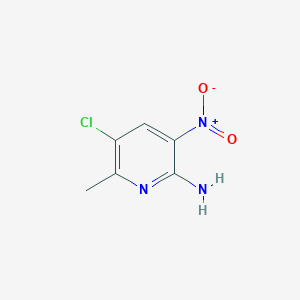
2,3,4,9-テトラヒドロ-1H-カルバゾール-3-アミン
説明
2,3,4,9-Tetrahydro-1H-carbazol-3-amine is an organic compound with the molecular formula C₁₂H₁₄N₂ It is a derivative of carbazole, a tricyclic aromatic compound
科学的研究の応用
2,3,4,9-Tetrahydro-1H-carbazol-3-amine has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
Target of Action
Tetrahydrocarbazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting they interact with multiple targets .
Mode of Action
Tetrahydrocarbazole derivatives are known to interact with their targets through various mechanisms, potentially including electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .
Biochemical Pathways
Given the broad biological activity of tetrahydrocarbazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Tetrahydrocarbazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. The amine group is then introduced through subsequent functionalization steps .
Industrial Production Methods: Industrial production of 2,3,4,9-tetrahydro-1H-carbazol-3-amine may involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-3-amine can undergo oxidation reactions to form carbazolones or other oxygenated derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amine group or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Carbazolones, benzazonine-diones.
Reduction: Hydrogenated tetrahydrocarbazoles.
Substitution: Alkylated or acylated derivatives.
類似化合物との比較
1,2,3,4-Tetrahydrocarbazole: Lacks the amine group at the 3-position.
3-Amino-1,2,3,4-tetrahydrocarbazole: Similar structure but different substitution pattern.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Methyl group at the 6-position.
Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 3-position allows for diverse functionalization, making it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRCIKMHUAOIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494195 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61894-99-3 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


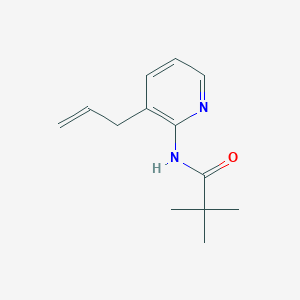


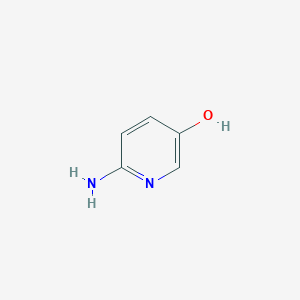



![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)
